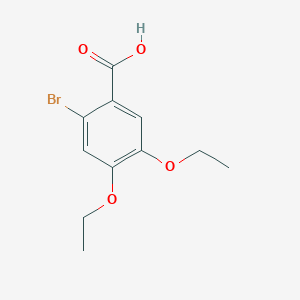

2-Bromo-4,5-diethoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

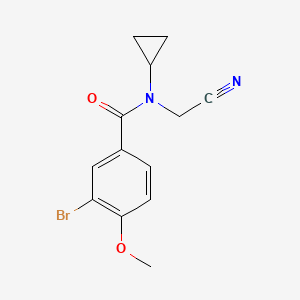

2-Bromo-4,5-diethoxybenzoic acid is a 2-halo-4,5-dialkoxybenzoic acid derivative . It may be used as a starting material for the synthesis of norathyriol and urolithins .

Molecular Structure Analysis

The molecular formula of 2-Bromo-4,5-diethoxybenzoic acid is C11H13BrO4 . The molecular weight is 289.122 Da .Physical And Chemical Properties Analysis

The melting point of 2-Bromo-4,5-diethoxybenzoic acid is 188-190 °C . The density is predicted to be 1.571±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .科学的研究の応用

Metabolic Pathways and Toxicity Studies

- 2-Bromo-4,5-diethoxybenzoic acid is a metabolite formed from the oxidative deamination of psychoactive drugs like 2C-B, where it is further metabolized through demethylation processes. This compound helps in understanding the metabolism and potential toxic effects of such substances in various species, including humans (Carmo et al., 2005).

Herbicide Resistance in Plants

- It is used in the study of herbicide resistance, where specific genes from bacteria that convert similar compounds to 3,5-dibromo-4-hydroxybenzoic acid are introduced into plants, making them resistant to certain herbicides. This research is crucial for developing genetically modified crops that can withstand herbicidal applications (Stalker, McBride & Malyj, 1988).

Chemical Synthesis and Organic Chemistry

- In organic chemistry, 2-Bromo-4,5-diethoxybenzoic acid derivatives are explored for their use in the selective functionalization of compounds like indoles, demonstrating its importance in the synthesis of complex organic molecules (Pi et al., 2018).

Natural Product Research

- Research involving this compound also extends to the study of natural products, like the investigation of bromophenol derivatives from red algae. These studies contribute to understanding the diversity and potential applications of naturally occurring bromophenols (Zhao et al., 2004).

Pharmaceutical and Material Science

- 2-Bromo-4,5-diethoxybenzoic acid derivatives are valuable intermediates in pharmaceutical industry and material science. Their synthesis and applications provide crucial insights for the development of new drugs and materials (Deng et al., 2015).

Environmental Studies

- This compound is also relevant in environmental studies, particularly in the degradation of similar compounds by microorganisms. Understanding how bacteria and other organisms break down halogenated compounds is essential for bioremediation and environmental protection strategies (Higson & Focht, 1990).

Safety and Hazards

2-Bromo-4,5-diethoxybenzoic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

It’s known that brominated benzoic acid derivatives are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-4,5-diethoxybenzoic acid likely acts as an electrophile . The bromine atom on the benzoic acid molecule can be replaced by a nucleophile in a substitution reaction . This is facilitated by a palladium catalyst, which forms a complex with the brominated molecule, allowing the nucleophile to displace the bromine .

Biochemical Pathways

Brominated benzoic acids are generally involved in carbon-carbon bond-forming reactions in organic synthesis . These reactions can lead to the formation of complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The result of the action of 2-Bromo-4,5-diethoxybenzoic acid largely depends on the context in which it is used. In organic synthesis, it can contribute to the formation of complex organic molecules . The specific molecular and cellular effects would depend on the nature of these molecules and their interactions with biological systems.

Action Environment

The action, efficacy, and stability of 2-Bromo-4,5-diethoxybenzoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and the presence of other substances in the reaction mixture . Furthermore, the compound is considered hazardous and may cause respiratory irritation , indicating that safety measures should be taken when handling it.

特性

IUPAC Name |

2-bromo-4,5-diethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDBQVDFASCBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)Br)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-diethoxybenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2990506.png)

![2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B2990507.png)

![9-(4-ethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990509.png)

![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990514.png)

![ethyl 4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2990515.png)

![Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2990518.png)

![ethyl 4-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2990519.png)

![N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2990522.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2990524.png)